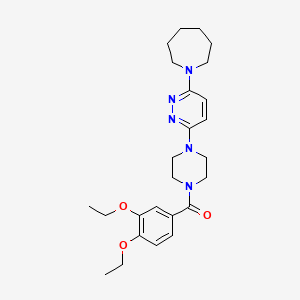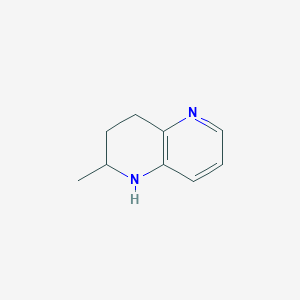
2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine” is a chemical compound with the molecular weight of 148.21 . It is a derivative of 1,5-naphthyridine, a class of heterocyclic compounds that have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including “2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine”, has been a subject of research for many years . The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular structure of “2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine” can be represented by the InChI code:1S/C9H12N2/c1-7-4-5-8-9(11-7)3-2-6-10-8/h2-3,6-7,11H,4-5H2,1H3 . This indicates that the compound contains a naphthyridine ring system, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives has been studied extensively. These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and form metal complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine” include a molecular weight of 148.21 . The compound is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Modification
Synthesis Pathways : 2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine has been synthesized through multi-step reactions involving condensation, elimination, and addition processes. The structural confirmation of the compound was performed using various analytical methods (Teng Da-wei, 2010).
Chemical Modification for Antivertigo Agents : The compound has been utilized as a precursor for synthesizing methyl homologs for antivertigo agents. The synthesis involved chemical modification of pyridine derivatives, highlighting the compound's potential as a versatile intermediate in medicinal chemistry (A. Shiozawa et al., 1984).
Catalytic Reactions and Ligand Synthesis
- Asymmetric Hydrogenation : The compound has played a role in the development of asymmetric hydrogenation processes. Chiral cationic ruthenium diamine complexes have been used for hydrogenating a range of 1,5-naphthyridine derivatives to obtain tetrahydro-1,5-naphthyridines with high enantiomeric excess. This process is crucial for synthesizing optically pure 1,5-diaza-cis-decalins used as rigid chelating diamine ligands in asymmetric synthesis (Jianwei Zhang et al., 2015).
Heterocyclic Chemistry and Medicinal Chemistry Applications
Antibacterial Properties : A series of tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides have been synthesized and evaluated for antibacterial properties, particularly against Escherichia coli. This indicates the potential of derivatives of 2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine in developing antibacterial agents (A. A. Santilli et al., 1975).
H+,K+-ATPase Inhibitors : Compounds derived from 2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine have been investigated as reversible inhibitors of gastric H+,K+-ATPase. Though the in vitro inhibitory potency was not deemed pharmacologically significant, this points to the potential of the compound's derivatives in modulating enzymatic activities (P. Björk et al., 1996).
Osteoporosis Treatment : Derivatives of 2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine have been identified as potent and selective antagonists of the αvβ3 receptor, with promising profiles for the prevention and treatment of osteoporosis. These compounds showed significant efficacy in in vivo models, underlining the therapeutic potential of the compound's derivatives in bone turnover and osteoporosis treatment (P. Coleman et al., 2004).
Safety And Hazards
The safety information available indicates that “2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
While specific future directions for “2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine” are not mentioned in the search results, the ongoing research into the synthesis, reactivity, and applications of 1,5-naphthyridine derivatives suggests that these compounds will continue to be a focus of study in medicinal chemistry .
Propriétés
IUPAC Name |
2-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-4-5-8-9(11-7)3-2-6-10-8/h2-3,6-7,11H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRBGKHUNKANSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/no-structure.png)
![(E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2628722.png)
![1-[4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2628724.png)
![3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)propanamide](/img/structure/B2628727.png)
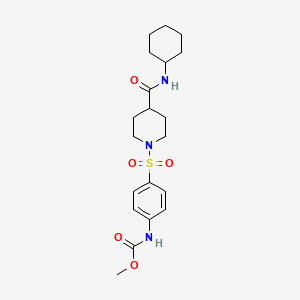
![Methyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2628729.png)
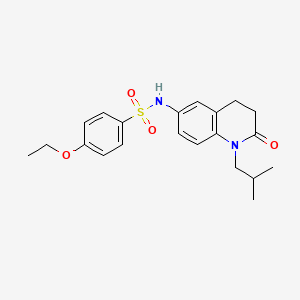
![N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2628732.png)
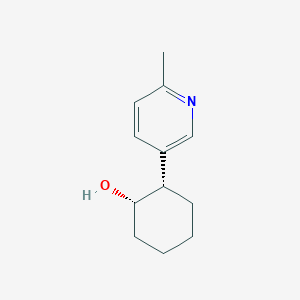
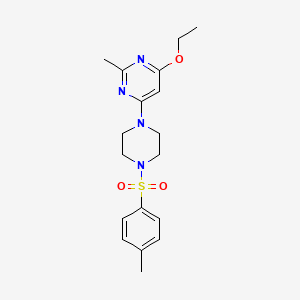
![N-[1-(5-Phenyl-1,3-oxazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2628736.png)
![2-chloro-N-[4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2628738.png)
![6-ethyl 3-methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2628741.png)
